molecular formula C12H14O6 B13901597 6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate

6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate

Cat. No.: B13901597
M. Wt: 254.24 g/mol
InChI Key: WGBBKFUVBMZIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester is a complex organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes an acrylic acid moiety and a hexahydro-furofuran ring system. It is used in various industrial and scientific applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester typically involves the esterification of acrylic acid with a suitable alcohol derivative of hexahydro-furofuran. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in creating hydrogels and other polymeric materials. The molecular targets and pathways involved include the interaction of the acrylic acid moiety with various initiators and cross-linking agents, leading to the formation of three-dimensional polymer networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylic acid 6-acryloyloxy-hexahydro-furo[3,2-b]furan-3-yl ester is unique due to its combination of an acrylic acid moiety and a hexahydro-furofuran ring system. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer science, medicine, and industry .

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

(6-prop-2-enoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) prop-2-enoate

InChI

InChI=1S/C12H14O6/c1-3-9(13)17-7-5-15-12-8(6-16-11(7)12)18-10(14)4-2/h3-4,7-8,11-12H,1-2,5-6H2

InChI Key

WGBBKFUVBMZIJK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1COC2C1OCC2OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.